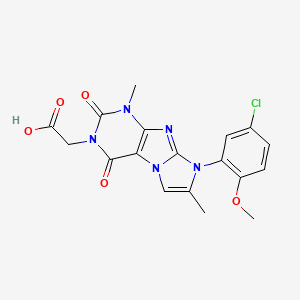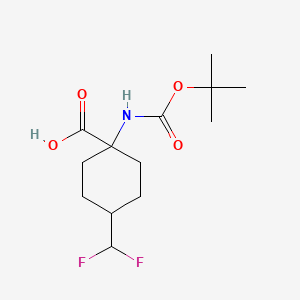
2-(2-Methoxyphenyl)-1-(3-(pyridazin-3-yloxy)piperidin-1-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Methoxyphenyl)-1-(3-(pyridazin-3-yloxy)piperidin-1-yl)ethanone is a complex organic compound that has garnered interest in various fields of scientific research
Méthodes De Préparation
The synthesis of 2-(2-Methoxyphenyl)-1-(3-(pyridazin-3-yloxy)piperidin-1-yl)ethanone typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:
Formation of the Methoxyphenyl Intermediate:
Synthesis of the Pyridazin-yloxy Intermediate: This step involves the formation of the pyridazin-yloxy moiety, which can be achieved through a series of reactions including nitration, reduction, and etherification.
Coupling Reaction: The final step involves coupling the methoxyphenyl intermediate with the pyridazin-yloxy intermediate using a piperidin-1-yl ethanone linker under specific reaction conditions, such as the presence of a base and a suitable solvent.
Industrial production methods for this compound would likely involve optimization of these synthetic routes to ensure high yield and purity, as well as scalability for large-scale production.
Analyse Des Réactions Chimiques
2-(2-Methoxyphenyl)-1-(3-(pyridazin-3-yloxy)piperidin-1-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups on the molecule are replaced with other groups. Common reagents for these reactions include halogens, acids, and bases.
The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
2-(2-Methoxyphenyl)-1-(3-(pyridazin-3-yloxy)piperidin-1-yl)ethanone has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential therapeutic properties, including its ability to interact with specific biological targets.
Biological Research: Researchers investigate the compound’s effects on various biological systems, including its potential as a tool for studying cellular pathways and mechanisms.
Industrial Applications: The compound may be used in the development of new materials or as a precursor for other chemical compounds in industrial processes.
Mécanisme D'action
The mechanism of action of 2-(2-Methoxyphenyl)-1-(3-(pyridazin-3-yloxy)piperidin-1-yl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate the activity of these targets, leading to changes in cellular pathways and physiological responses. The exact pathways and targets involved depend on the specific context of its use.
Comparaison Avec Des Composés Similaires
2-(2-Methoxyphenyl)-1-(3-(pyridazin-3-yloxy)piperidin-1-yl)ethanone can be compared with other similar compounds, such as:
2-(2-Methoxyphenyl)-1-(3-(pyridazin-3-yloxy)piperidin-1-yl)propanone: This compound has a similar structure but with a propanone moiety instead of ethanone.
2-(2-Methoxyphenyl)-1-(3-(pyridazin-3-yloxy)piperidin-1-yl)butanone: This compound features a butanone moiety, providing a different chemical and biological profile.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Propriétés
IUPAC Name |
2-(2-methoxyphenyl)-1-(3-pyridazin-3-yloxypiperidin-1-yl)ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O3/c1-23-16-8-3-2-6-14(16)12-18(22)21-11-5-7-15(13-21)24-17-9-4-10-19-20-17/h2-4,6,8-10,15H,5,7,11-13H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXGGDHGKZZAQRL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CC(=O)N2CCCC(C2)OC3=NN=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
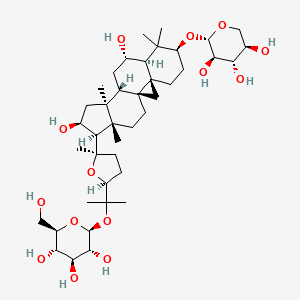

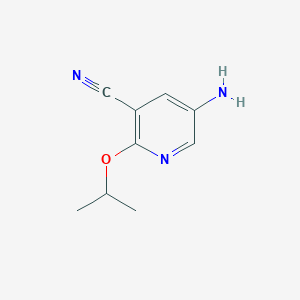
![ethyl 6-(3,4-dimethoxybenzoyl)imino-7-(2-methylpropyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate](/img/structure/B2372312.png)
![(Z)-ethyl 4-(((3,4-dimethoxyphenethyl)amino)methylene)-2-methyl-5-oxo-4,5-dihydronaphtho[1,2-b]furan-3-carboxylate](/img/structure/B2372316.png)
![Tert-butyl N-[(1-imino-2,2-dimethyl-1-oxothiolan-3-yl)methyl]carbamate](/img/structure/B2372317.png)

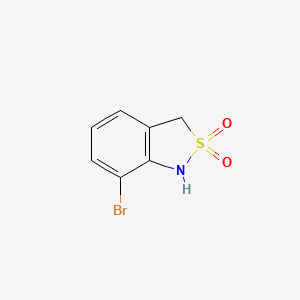
![5-[(E)-(dimethylamino)methylidene]-3-(4-phenoxyphenyl)-1lambda~4~,3-thiazolane-1,4-dione](/img/structure/B2372322.png)

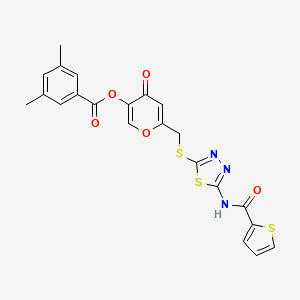
![N-(5-BENZYL-1,3-THIAZOL-2-YL)-2-[(2,5-DIMETHYLPHENYL)AMINO]ACETAMIDE](/img/structure/B2372328.png)
